ML339

Übersicht

Beschreibung

ML339 ist ein potenter und selektiver Antagonist des humanen C-X-C-Chemokinrezeptors vom Typ 6 (CXCR6). Es hat eine Hemmkonzentration (IC50) von 140 Nanomolar für CXCR6 und zeigt keine signifikante Aktivität gegenüber anderen Chemokinrezeptoren wie CXCR5, CXCR4, CCR6 und dem Apelinrezeptor (APJ) . This compound wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, insbesondere bei der Untersuchung der Metastasierung von Prostatakrebs .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, beginnend mit kommerziell erhältlichen AusgangsmaterialienDie Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln wie Dimethylsulfoxid (DMSO) und verschiedenen Katalysatoren, um die Reaktionen zu erleichtern .

Industrielle Produktionsmethoden

Obwohl spezifische industrielle Produktionsmethoden für this compound nicht weit verbreitet sind, wird die Verbindung in Forschungslaboren unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert. Der Prozess beinhaltet die sorgfältige Kontrolle der Reaktionsbedingungen, um eine hohe Reinheit und Ausbeute des Endprodukts zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

ML339 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Werkzeugverbindung verwendet, um den CXCR6-Rezeptor und seine Rolle in verschiedenen biologischen Prozessen zu untersuchen.

Biologie: Hilft beim Verständnis der Signalwege, die CXCR6 und seine Liganden beinhalten.

Industrie: Wird bei der Entwicklung neuer therapeutischer Wirkstoffe eingesetzt, die auf Chemokinrezeptoren abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es selektiv an den CXCR6-Rezeptor bindet und so seine Interaktion mit seinem Liganden CXCL16 hemmt. Diese Hemmung stört die von CXCR6 vermittelten Signalwege, die an Zellmigration und Metastasierung beteiligt sind. Die Verbindung antagonisiert speziell die Rekrutierung von β-Arrestin und den durch CXCL16 induzierten Signalweg des cyclischen Adenosinmonophosphats (cAMP) .

Wirkmechanismus

Target of Action

The primary target of ML339 is the human CXCR6 receptor . This receptor is a chemokine receptor, which plays a crucial role in the immune response and inflammation. This compound is a selective antagonist for this receptor, meaning it binds to the receptor and inhibits its function .

Mode of Action

This compound antagonizes the recruitment of β-arrestin and the cAMP signaling pathway of the human CXCR6 receptor induced by CXCL16 . The IC50 values, which represent the concentration of this compound required to inhibit these processes by 50%, are 0.3 μM and 1.4 μM, respectively .

Biochemical Pathways

The antagonism of the CXCR6 receptor by this compound affects the chemokine signaling pathway . This pathway is involved in various biological processes, including immune response, inflammation, and cell migration. By inhibiting the CXCR6 receptor, this compound can potentially modulate these processes .

Pharmacokinetics

The solubility of this compound in dmso and ethanol suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antagonism of the CXCR6 receptor. By inhibiting this receptor, this compound can modulate chemokine signaling and potentially affect processes such as immune response, inflammation, and cell migration .

Biochemische Analyse

Biochemical Properties

ML339 interacts with the human CXCR6 receptor, exhibiting an IC50 value of 140 nM . It is 100-fold less active at the murine CXCR6 receptor . This compound exhibits selectivity over other receptors such as CXCR5, CXCR4, CCR6, and APJ receptors .

Cellular Effects

This compound influences cell function by antagonizing the CXCR6 receptor. This receptor is involved in various cellular processes, including cell signaling pathways and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the CXCR6 receptor and inhibiting its function . This interaction can lead to changes in gene expression and cellular responses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ML339 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and various catalysts to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is synthesized in research laboratories using standard organic synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ML339 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Substitutionsreaktionen: Die Chloroanilin-Gruppierung kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidations- und Reduktionsreaktionen: Die Verbindung kann unter bestimmten Bedingungen Oxidation und Reduktion erfahren, obwohl diese Reaktionen in ihren typischen Anwendungen weniger verbreitet sind.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine und Thiole. Die Reaktionen werden typischerweise in organischen Lösungsmitteln wie DMSO oder Ethanol durchgeführt.

Oxidations- und Reduktionsreaktionen: Reagenzien wie Wasserstoffperoxid oder Natriumborhydrid können zur Oxidation bzw. Reduktion verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die nukleophile Substitution zur Bildung verschiedener substituierter Derivate von this compound führen .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

CXCR4-Antagonisten: Verbindungen wie AMD3100 und MSX-122 zielen auf den CXCR4-Rezeptor ab, zeigen aber keine Selektivität für CXCR6.

CCR5-Antagonisten: Verbindungen wie Maraviroc zielen auf den CCR5-Rezeptor ab und werden zur Behandlung von HIV eingesetzt.

Einzigartigkeit von ML339

This compound ist aufgrund seiner hohen Selektivität für den CXCR6-Rezeptor einzigartig, mit minimaler Aktivität gegenüber anderen Chemokinrezeptoren. Diese Selektivität macht es zu einem wertvollen Werkzeug, um die spezifische Rolle von CXCR6 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen, insbesondere im Kontext der Krebsforschung .

Biologische Aktivität

ML339 is a small molecule identified as a selective antagonist for the human chemokine receptor CXCR6. This compound has garnered attention due to its potential therapeutic applications in conditions where CXCR6 plays a critical role, such as cancer metastasis and immune response modulation. The following sections provide a detailed examination of the biological activity of this compound, including its pharmacological properties, structure-activity relationship (SAR), and relevant case studies.

Antagonistic Activity

This compound exhibits potent antagonistic activity against the human CXCR6 receptor with an IC50 value of 140 nM . In contrast, its activity against the murine CXCR6 receptor is significantly weaker, with an IC50 of 18 μM . This disparity highlights the selectivity of this compound for the human receptor over its murine counterpart .

Mechanistic Insights

The biological activity of this compound is primarily attributed to its ability to inhibit β-arrestin recruitment and cAMP signaling pathways induced by the ligand CXCL16. Specifically, it displays IC50 values of 0.3 μM for β-arrestin recruitment and 1.4 μM for cAMP signaling . These findings suggest that this compound effectively disrupts the signaling cascade initiated by CXCL16 binding to CXCR6.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive SAR studies aimed at optimizing its efficacy and pharmacokinetic properties. Key findings from these studies include:

- Substituent Effects : The introduction of a 2-chloro group at the R1 position significantly enhanced antagonistic activity, while 2,6-disubstitution led to a complete loss of activity due to conformational changes that disrupted the interaction with the receptor .

- Linker Modifications : Alterations in the glycine linker and modifications to the anilide group were explored to improve metabolic stability without compromising potency. However, certain modifications resulted in diminished activity, indicating a delicate balance between structural integrity and functional efficacy .

Toxicity and Bioavailability

Despite its promising activity, concerns regarding toxicity were raised due to potential hydrolysis of the aniline amide in this compound. However, pharmacokinetic studies demonstrated favorable bioavailability and clearance rates in murine models, with a clearance rate of 28.4 mL/min/kg , volume of distribution (Vdss) of 3.32 L/kg , and half-life (t1/2) of approximately 1.58 hours following intravenous administration .

In Vitro Studies

In vitro assays utilizing human hepatoma cell lines have shown that this compound can effectively inhibit CXCR6-mediated signaling pathways, supporting its role as a potential therapeutic agent for targeting metastatic cancer cells that overexpress CXCR6 .

In Vivo Studies

While initial in vivo studies indicated weak activity against murine models due to species-specific receptor differences, further exploration into humanized models may provide insights into its therapeutic potential in clinical settings .

Summary of Findings

| Property | Value |

|---|---|

| Selectivity | Human CXCR6 (IC50 = 140 nM) |

| Murine CXCR6 Activity | IC50 = 18 μM |

| β-arrestin Recruitment | IC50 = 0.3 μM |

| cAMP Signaling | IC50 = 1.4 μM |

| Clearance Rate | 28.4 mL/min/kg |

| Volume of Distribution | 3.32 L/kg |

| Half-Life | 1.58 hours |

Eigenschaften

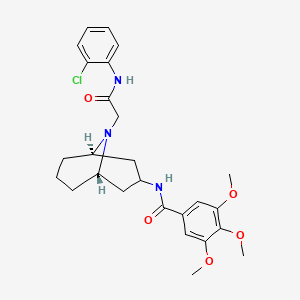

IUPAC Name |

N-[(1S,5R)-9-[2-(2-chloroanilino)-2-oxoethyl]-9-azabicyclo[3.3.1]nonan-3-yl]-3,4,5-trimethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32ClN3O5/c1-33-22-11-16(12-23(34-2)25(22)35-3)26(32)28-17-13-18-7-6-8-19(14-17)30(18)15-24(31)29-21-10-5-4-9-20(21)27/h4-5,9-12,17-19H,6-8,13-15H2,1-3H3,(H,28,32)(H,29,31)/t17?,18-,19+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPYAPRDKNCABY-YQQQUEKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CC3CCCC(C2)N3CC(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2C[C@H]3CCC[C@@H](C2)N3CC(=O)NC4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of studying cytochrome P450 (CYP) enzyme inhibition in drug development?

A1: Cytochrome P450 enzymes play a crucial role in drug metabolism. Understanding a drug candidate's potential to inhibit these enzymes is essential for predicting drug-drug interactions and potential adverse effects []. For example, Coix-seed Reactive Derivatives (CRD) showed minimal inhibition of CYP3A4, CYP2D6, and CYP2C9, suggesting a lower risk of interactions with drugs metabolized by these enzymes [].

Q2: How can biomarkers contribute to predicting the clinical course of diseases like Crohn's disease?

A2: Biomarkers can provide objective measures of disease activity and predict future outcomes. For instance, elevated serum MMP-9 levels were associated with an increased risk of clinical relapse in patients with quiescent Crohn's disease []. This finding suggests that MMP-9 could be a valuable tool for identifying patients at higher risk of relapse and guiding treatment decisions.

Q3: What are the challenges in accurately measuring pleural effusion volume, and how can novel algorithms address them?

A3: Accurately estimating pleural effusion volume can be challenging, particularly in cases with large volumes or co-existing conditions. The BLL algorithm, which combines B-spline and local clustering level set methods, demonstrated promising results in accurately quantifying pleural effusion volumes from CT scans []. This approach may improve the accuracy of volume estimation and aid in clinical decision-making.

Q4: What are the long-term implications of iron overload in thalassemia major, and how can chelation therapy mitigate these risks?

A4: Iron overload is a significant complication of chronic transfusion therapy in thalassemia major, leading to organ damage if left untreated []. Deferasirox, an oral iron chelator, has shown promise in reducing iron burden and improving clinical outcomes in patients with thalassemia major over long-term follow-up [].

Q5: How does the dose of allergen exposure influence the immune response, specifically T cell differentiation?

A5: Research suggests that the dose of allergen exposure can significantly impact the immune response. Studies have shown that different doses of ovalbumin (OVA) exposure on dendritic cells lead to distinct gene expression and DNA methylation profiles, ultimately influencing T cell differentiation pathways [, ]. This dose-dependent effect highlights the complexity of immune regulation and the need for tailored therapeutic approaches in allergic diseases.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.